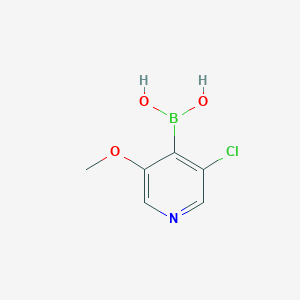

(3-Chloro-5-methoxypyridin-4-YL)boronic acid

Description

Propriétés

IUPAC Name |

(3-chloro-5-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAOWJGHCKTCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1OC)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232935 | |

| Record name | Boronic acid, B-(3-chloro-5-methoxy-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096339-57-8 | |

| Record name | Boronic acid, B-(3-chloro-5-methoxy-4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-chloro-5-methoxy-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Directed Ortho-Metalation (DoM)

Directed ortho-metalation employs strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to deprotonate pyridine derivatives at specific positions, followed by borylation. For (3-chloro-5-methoxypyridin-4-yl)boronic acid, the methoxy group at position 5 and chlorine at position 3 influence regioselectivity.

Procedure :

-

Substrate Preparation : 3-Chloro-5-methoxypyridine is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Lithiation : At -30°C to -78°C, LDA (2.0 M in THF/heptane/ethylbenzene) is added to generate a lithiated intermediate. The methoxy group directs lithiation to position 4, adjacent to the chlorine substituent.

-

Borylation : Triisopropyl borate or trimethyl borate is introduced, reacting with the lithiated species to form the boronate ester.

-

Hydrolysis : Acidic hydrolysis with HCl yields the boronic acid.

Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Base | LDA or n-BuLi | |

| Temperature | -30°C to -78°C | |

| Borating Agent | Triisopropyl borate | |

| Yield | 46–73% (analogous compounds) |

Challenges include competing side reactions due to steric hindrance from the chloro and methoxy groups, necessitating precise temperature control.

Suzuki-Miyaura Coupling Precursor Synthesis

While typically used for cross-coupling, Suzuki-Miyaura methodologies can indirectly inform boronic acid synthesis. The compound may serve as a coupling partner, but its preparation often precedes such applications.

Insights from Analogous Systems :

-

Palladium-catalyzed borylation of halogenated pyridines is less common but feasible with tailored catalysts.

-

Chlorine at position 3 may slow transmetalation, favoring alternative routes like lithiation-borylation.

Optimization of Reaction Conditions

Solvent and Catalytic Additives

THF is the solvent of choice due to its ability to stabilize lithiated intermediates. Catalytic additives like 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane enhance boronate formation by coordinating lithium ions, improving yields to 73% in optimized cases.

Temperature and Stoichiometry

-

Low Temperatures (-78°C) minimize side reactions but require extended reaction times.

-

Molar Ratios : A 1:1.2 substrate-to-borating agent ratio balances cost and efficiency.

Purification and Characterization

Isolation Techniques

Post-hydrolysis, the product is extracted into ethyl acetate, dried over Na₂SO₄, and concentrated. Impurities from incomplete lithiation necessitate chromatography (silica gel, cyclohexane/ethyl acetate gradient).

Analytical Data

-

¹H NMR (DMSO-d₆): δ 8.64 (br s, 2H, B–OH), 8.12 (s, 1H, pyridine-H), 6.81 (s, 1H, pyridine-H), 3.82 (s, 3H, OCH₃).

Challenges and Mitigation Strategies

Regioselectivity Issues

The chloro and methoxy substituents may direct lithiation to unintended positions. Computational modeling suggests that steric effects dominate over electronic effects, favoring position 4.

Hydrolytic Stability

Boronic acids are prone to dehydration, forming boroxines. Storage under inert atmosphere at -20°C in THF or DMSO mitigates degradation.

Scalability and Industrial Considerations

Pilot-Scale Production

Industrial methods use continuous flow reactors to maintain low temperatures (-30°C) and improve mixing. A representative protocol yields 16 g of product from 17 g of 3-chloro-5-methoxypyridine.

Cost-Benefit Analysis

| Component | Cost Driver |

|---|---|

| LDA | High purity (>97%) required |

| Borating Agents | Triisopropyl borate preferred |

| Chromatography | Major cost in small-scale synthesis |

Emerging Alternatives

Analyse Des Réactions Chimiques

Suzuki-Miyaura Coupling Reaction

This reaction is a palladium-catalyzed cross-coupling between an arylboronic acid and an aryl halide, forming a biaryl compound. (3-Chloro-5-methoxypyridin-4-YL)boronic acid is particularly useful in this context due to its ability to form stable complexes with palladium catalysts, enhancing the efficiency of the reaction.

| Reagents | Conditions | Product |

|---|---|---|

| Aryl halide, Pd(PPh3)2Cl2, Na2CO3 | 1,4-Dioxane, reflux, 24 h | Biaryl compound |

Pharmaceutical Development

(3-Chloro-5-methoxypyridin-4-YL)boronic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. Its boronic acid functionality allows for the formation of stable complexes with biomolecules, enhancing drug efficacy .

Material Science

It is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the creation of materials with improved durability and chemical resistance .

Biological Activities

Boronic acids, including derivatives of (3-Chloro-5-methoxypyridin-4-YL)boronic acid, have been explored for their biological activities such as anticancer, antibacterial, and antiviral properties . The boron atom is essential for these activities, as replacing it with other functional groups often results in a loss of activity.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceuticals

(3-Chloro-5-methoxypyridin-4-YL)boronic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been utilized in the development of:

- Orexin Receptor Antagonists : It plays a role in synthesizing orexin 2 receptor antagonists, which are being investigated for their potential in treating sleep disorders and obesity .

- Microsomal Prostaglandin E Synthase-1 Inhibitors : Compounds derived from this boronic acid are being studied for their ability to inhibit microsomal prostaglandin E synthase-1, a target for anti-inflammatory drugs .

- Bromodomain Inhibitors : The synthesis of ATAD2 bromodomain inhibitors is another application, highlighting its importance in cancer therapy .

Radioligand Development

2.1 PET Imaging

The compound is integral in the preparation of positron emission tomography (PET) radioligands, such as [^11C]MK-1064. This radioligand is specifically used for imaging orexin-2 receptors, which are implicated in various neurological conditions . The ability to visualize these receptors could lead to advancements in understanding and treating disorders like narcolepsy.

Research and Development Insights

3.1 Case Studies

Several studies have documented the effectiveness of (3-Chloro-5-methoxypyridin-4-YL)boronic acid in drug development:

- Study on Orexin Antagonists : Research published in ACS Publications demonstrated that derivatives of this boronic acid showed promising results as orexin receptor antagonists, leading to potential therapeutic applications for insomnia and obesity .

| Compound | Target | Outcome |

|---|---|---|

| MK-1064 | Orexin Receptor | Effective binding affinity |

| ATAD2 Inhibitors | Cancer Cells | Reduced cell proliferation |

Mécanisme D'action

The mechanism of action of (3-Chloro-5-methoxypyridin-4-YL)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence boronic acid reactivity, pKa, and target affinity. Key comparisons include:

(2-Chloro-5-methoxypyridin-4-yl)boronic Acid (PubChem CID: Unspecified) :

A positional isomer with chlorine at position 2 instead of 3. Chlorine’s electron-withdrawing effect lowers the pKa of the boronic acid, enhancing its Lewis acidity. Methoxy groups, being electron-donating, counteract this effect. Such positional differences alter binding kinetics in Suzuki-Miyaura couplings or enzyme inhibition .- (6-Chloro-5-methylpyridin-3-yl)boronic Acid (): Substitution at position 6 (chlorine) and 5 (methyl) reduces steric hindrance compared to the methoxy group in the target compound.

pKa and Binding Affinity

The pKa of boronic acids determines their ionization state at physiological pH (7.4), impacting their ability to form reversible covalent bonds with biomolecules:

3-AcPBA and 4-MCPBA Analogs () :

Boronic acids with acetyl (3-AcPBA) or methylcarbamoyl (4-MCPBA) groups exhibit pKa values >8.5, making them less ionized at physiological pH. In contrast, (3-chloro-5-methoxypyridin-4-yl)boronic acid likely has a lower pKa (~7–8) due to the electron-withdrawing chlorine, favoring interactions with serine proteases or diols in glucose-sensing applications .Fluoro-Substituted Boronic Acids () :

Fluorine substituents (e.g., 2,6-diarylphenylboronic acids) show pKa values influenced by through-space electronic effects. The chloro-methoxy-pyridine scaffold may exhibit similar stabilization mechanisms, balancing boronic acid (Lewis acid) and boronate (conjugate base) forms .

Data Tables: Key Properties of Selected Boronic Acids

Activité Biologique

(3-Chloro-5-methoxypyridin-4-YL)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

(3-Chloro-5-methoxypyridin-4-YL)boronic acid features a pyridine ring substituted with chlorine and methoxy groups, along with a boronic acid functional group. This unique structure contributes to its biological properties.

Antibacterial Activity

Recent studies have demonstrated that (3-Chloro-5-methoxypyridin-4-YL)boronic acid exhibits notable antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves the inhibition of bacterial enzymes, which is crucial for their survival.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Methicillin-resistant S. aureus | 0.29 | Inhibition of efflux pumps |

| Staphylococcus epidermidis | 0.81 | Targeting bacterial DNA gyrase |

| Escherichia coli | 1.5 | Disruption of cell wall synthesis |

The structure-activity relationship (SAR) studies indicate that the presence of the methoxy group enhances the compound's lipophilicity and binding affinity to bacterial targets, while the chlorine atom plays a role in increasing antibacterial potency .

Anticancer Activity

In addition to its antibacterial effects, (3-Chloro-5-methoxypyridin-4-YL)boronic acid has shown potential as an anticancer agent. Research indicates that it can inhibit the proliferation of cancer cell lines through various mechanisms, including induction of apoptosis and inhibition of specific oncogenic pathways.

Table 2: Anticancer Activity Against Various Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10.8 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 6.46 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 7.1 | Disruption of metabolic pathways |

The compound's ability to selectively target cancer cells while sparing normal cells is attributed to its interaction with specific receptors involved in tumor growth and metastasis .

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of (3-Chloro-5-methoxypyridin-4-YL)boronic acid against clinical isolates of MRSA. The results indicated that the compound significantly reduced bacterial load in vitro and showed potential for development into a therapeutic agent for resistant infections .

Case Study 2: Anticancer Potential

In another investigation, the compound was tested on various cancer cell lines, where it demonstrated significant antiproliferative activity. The study highlighted its potential as a lead compound for further development into anticancer therapies targeting specific signaling pathways involved in tumor growth .

Q & A

Q. What are the common synthetic routes for (3-chloro-5-methoxypyridin-4-yl)boronic acid?

Boronic acids are typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, which requires aryl halides and boronic acid precursors. For pyridinylboronic acids, halogenation followed by Miyaura borylation is common. Prodrug strategies (e.g., pinacol ester intermediates) are often employed to stabilize boronic acids during synthesis, as they are sensitive to hydration and oxidation . Specific protocols for substituted pyridinylboronic acids may involve regioselective functionalization of the pyridine ring, with chloro and methoxy groups introduced via nucleophilic substitution or directed ortho-metalation .

Q. How can researchers characterize the purity and stability of (3-chloro-5-methoxypyridin-4-yl)boronic acid?

Analytical methods include:

- HPLC and GC for assessing purity (>97% as per commercial standards) .

- MALDI-TOF Mass Spectrometry to detect dehydration/trimerization artifacts (e.g., boroxine formation) .

- Thermogravimetric Analysis (TGA) to evaluate thermal stability, which is critical for applications requiring heat resistance . Storage at 0–6°C in anhydrous conditions is recommended to prevent decomposition .

Q. What are the primary applications of this compound in medicinal chemistry?

Boronic acids are widely used as reversible covalent inhibitors in drug design. For example:

- Proteasome inhibition : Boronic acid moieties in drugs like Bortezomib target catalytic threonine residues via tetrahedral boronate transition-state mimicry .

- Glycoprotein binding : Boronic acids interact with diols on glycoproteins, enabling applications in biosensing and targeted drug delivery .

Advanced Research Questions

Q. How can non-specific secondary interactions be minimized when using (3-chloro-5-methoxypyridin-4-yl)boronic acid in glycoprotein capture assays?

Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. Mitigation strategies include:

- Buffer optimization : Using high-pH borate buffers (e.g., pH 8.5) to enhance boronate ester formation while reducing non-specific binding .

- Surface functionalization : Immobilizing the boronic acid on carboxymethyl dextran-coated substrates improves orientation and accessibility .

- Competitive elution : Adding free diols (e.g., sorbitol) displaces weakly bound proteins .

Q. What kinetic factors influence the binding of this compound to diol-containing biomolecules?

Stopped-flow fluorescence studies reveal:

- On-rate (kon) dominance : Binding constants (Kd) are primarily determined by kon, with fructose (kon ~10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) binding faster than glucose due to cis-diol geometry .

- pH dependence : Binding is faster at alkaline pH (pKa ~8.5), where the boronate anion is prevalent .

Q. How can this compound be integrated into drug delivery systems?

Boronic acids enhance cellular uptake via:

Q. What structural modifications improve the anticancer activity of pyridinylboronic acids?

Structure-activity relationship (SAR) studies suggest:

- Electron-withdrawing groups (e.g., -Cl, -CF3) enhance electrophilicity, improving covalent binding to target proteins .

- Methoxy groups modulate solubility and pharmacokinetics, balancing bioavailability and target engagement .

Methodological Considerations

Q. How to design a boronic acid-based chemosensor for real-time glucose monitoring?

Key steps include:

Q. What computational tools predict the binding affinity of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations model boronate ester formation and transition-state stabilization. These tools guide rational design of inhibitors with improved Kd values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.